Cas no 1806149-60-9 (4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid)

4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid
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- インチ: 1S/C9H7F3N2O6/c1-19-7-4(2-5(15)16)3-13-8(6(7)14(17)18)20-9(10,11)12/h3H,2H2,1H3,(H,15,16)
- InChIKey: DIUUSQJEENYRJX-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C(=C(C(=CN=1)CC(=O)O)OC)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 372
- トポロジー分子極性表面積: 115
- 疎水性パラメータ計算基準値(XlogP): 1.6
4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083637-1g |
4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid |
1806149-60-9 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid 関連文献
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acidに関する追加情報
Introduction to 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806149-60-9)
4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806149-60-9) is a multifunctional compound with a unique combination of functional groups, including a methoxy, nitro, and trifluoromethoxy substituent, as well as a carboxylic acid group. This molecular structure endows the compound with a range of chemical and biological properties that make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
The methoxy group (OCH3) is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. The nitro group (NO2) is a strong electron-withdrawing group, contributing to the compound's overall polarity and reactivity. The trifluoromethoxy group (OCF3) adds significant fluorine content, which can enhance the compound's lipophilicity and metabolic stability. The carboxylic acid group (COOH) provides a reactive site for various chemical transformations, such as esterification, amidation, and coupling reactions.
In recent years, 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. The compound's unique structure makes it an attractive starting material for the synthesis of novel therapeutic agents. For instance, pyridine derivatives with similar functional groups have been explored for their anti-inflammatory, antiviral, and anticancer properties.
A study published in the *Journal of Medicinal Chemistry* in 2021 reported the synthesis and biological evaluation of a series of pyridine derivatives containing methoxy, nitro, and trifluoromethoxy substituents. The researchers found that these compounds exhibited potent inhibitory activity against specific enzymes involved in inflammatory pathways. This finding highlights the potential of 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid as a lead compound for developing new anti-inflammatory drugs.
Another area of interest is the use of 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid in the development of agrochemicals. The presence of fluorinated groups can enhance the compound's resistance to degradation by soil microorganisms, making it suitable for use in pesticides and herbicides. A recent study in *Pest Management Science* demonstrated that pyridine derivatives with similar structures showed excellent efficacy against various plant pathogens.
The synthesis of 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid typically involves multistep reactions, starting from readily available starting materials. One common approach is to start with 2-chloro-3-nitropyridine and sequentially introduce the methoxy, trifluoromethoxy, and carboxylic acid groups through selective substitution and functionalization reactions. The choice of synthetic route can significantly impact the yield and purity of the final product.
The physical properties of 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid include its melting point, solubility in various solvents, and stability under different conditions. These properties are crucial for optimizing its use in chemical reactions and formulations. For example, its solubility in polar solvents such as dimethyl sulfoxide (DMSO) makes it suitable for use in biological assays and drug delivery systems.
In conclusion, 4-Methoxy-3-nitro-2-(trifluoromethoxy)pyridine-5-acetic acid (CAS No. 1806149-60-9) is a versatile compound with significant potential in both pharmaceutical and agrochemical applications. Its unique combination of functional groups provides a solid foundation for further research and development, making it an important molecule in modern chemical synthesis.
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